![molecular formula C26H44O9 B11827200 Benzyl-PEG7-THP](/img/structure/B11827200.png)
Benzyl-PEG7-THP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-PEG7-THP is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in joining two essential ligands, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl-PEG7-THP can be synthesized through a series of chemical reactions involving polyethylene glycol and benzyl groups. The synthetic route typically involves the following steps:
Activation of PEG: Polyethylene glycol is activated using a suitable reagent such as tosyl chloride or mesyl chloride.
Coupling with Benzyl Group: The activated PEG is then coupled with a benzyl group using a base such as sodium hydride or potassium carbonate.
Formation of THP Group: The final step involves the formation of the tetrahydropyran (THP) group through a cyclization reaction using an acid catalyst
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of polyethylene glycol are activated using industrial-grade reagents.
Efficient Coupling: The coupling reaction is optimized for high yield and purity using automated reactors.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl-PEG7-THP undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The benzyl group can be reduced to form toluene.
Substitution: The PEG chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the PEG chain under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Toluene.
Substitution: Various substituted PEG derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl-PEG7-THP has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of protein degradation mechanisms.
Biology: Employed in cell biology research to selectively degrade target proteins and study their functions.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of specialized chemicals and materials for research and development .
Wirkmechanismus
Benzyl-PEG7-THP functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The mechanism involves:
Binding to Target Protein: One ligand of the PROTAC binds to the target protein.
Recruitment of E3 Ligase: The other ligand recruits an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl-PEG4-THP: A shorter PEG chain variant with similar properties.
Benzyl-PEG8-THP: A longer PEG chain variant with enhanced solubility.
Benzyl-PEG6-THP: Another variant with intermediate chain length
Uniqueness
Benzyl-PEG7-THP is unique due to its optimal PEG chain length, which provides a balance between solubility and linker flexibility. This makes it particularly effective in the synthesis of PROTACs, offering advantages in terms of stability and efficiency .
Eigenschaften
Molekularformel |
C26H44O9 |
---|---|
Molekulargewicht |
500.6 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C26H44O9/c1-2-6-25(7-3-1)24-33-21-20-31-17-16-29-13-12-27-10-11-28-14-15-30-18-19-32-22-23-35-26-8-4-5-9-34-26/h1-3,6-7,26H,4-5,8-24H2 |
InChI-Schlüssel |
WMLPAOIUTSGYIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.